molecular formula C21H25F3N6O7 B611593 Unii-7kcw9iqm02 CAS No. 1607431-21-9

Unii-7kcw9iqm02

Cat. No. B611593
M. Wt: 530.4612
InChI Key: WQDBPGWQDBPVQZ-NBCXFSEXSA-N
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Description

“Unii-7kcw9iqm02” refers to Upadacitinib Tartrate, a chemical substance with the formula C17H19F3N6O.C4H6O6.4H2O . It is also known by other names such as ABT-494 Tartrate Tetrahydrate .


Molecular Structure Analysis

The molecular formula of Upadacitinib Tartrate is C17H19F3N6O.C4H6O6.4H2O . This indicates that it contains elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen. The InChIKey, a unique identifier for the compound, is LATZVDXOTDYECD-ARKNDKGZSA-N .


Physical And Chemical Properties Analysis

The molecular weight of Upadacitinib Tartrate is 602.52 . It has absolute stereochemistry with 4 defined stereocenters . More specific physical and chemical properties such as melting point, solubility, and stability were not found in the search results.

Scientific Research Applications

Translating Research into Practical Innovations

The process of converting scientific research into practical innovations has been a cornerstone of human progress. This involves the transformation of basic scientific discoveries into tangible technologies and solutions that address real-world problems and advance society. For example, the National Collegiate Inventors and Innovators Alliance (NCIIA) has been instrumental in fostering such innovations, particularly in STEM fields. NCIIA's approach includes providing training, education, and financial support to align with the needs of both the ventures and the innovators, thus facilitating the transition from basic research to practical applications (Giordan et al., 2011).

Advances in Nanoparticle Synthesis

The development of new materials, such as nanoparticles, is a key area of chemical research driven by scientific discovery. Innovations in this field have significant implications for various industries, including electronics. The evolution of semiconductor materials has led to advancements from vacuum tubes to diodes, transistors, and miniature chips, showcasing the critical role of scientific research in technological progression (Cushing et al., 2004).

Collaborative Environments for Large Scientific Applications

Large scientific applications, like the Unified Air Pollution Model (UNI-DEM), require collaborative efforts from geographically dispersed scientists. Tools and software frameworks have been developed to facilitate remote job submission, file transfer, and collaborative working environments. These frameworks cater specifically to large-scale scientific applications, demonstrating the need for and benefits of collaborative tools in modern scientific research (Şahin et al., 2009).

Enhancing STEM Education

STEM-based education is crucial for preparing future learners to solve problems, innovate, and develop logical and insightful technological thinking. This approach to education leads to sustainable learning and scientific-based learning, crucial for fostering the next generation of researchers and innovators (Majid et al., 2018).

Research-Based Learning in Education

Research-based learning (RBL) in courses like Integrated Science can improve critical and creative thinking abilities. This approach involves transforming conventional learning methods into research-based methodologies, demonstrating the impact of active research methods in educational settings (Rahim, 2019).

Supporting Data-Intensive Analysis in Science

To effectively support research scientists in data-intensive science, software applications must meet essential requirements like interoperability, integration, automation, reproducibility, and efficient data handling. Hybrid technologies are often needed to address these requirements, highlighting the importance of advanced software tools in modern scientific research (Yao et al., 2014).

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O.C4H6O6.4H2O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10;;;;/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10);4*1H2/t10-,11+;1-,2-;;;;/m11..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATZVDXOTDYECD-ARKNDKGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33F3N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinecarboxamide, 3-ethyl-4-(3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-, (3S,4R)-, (2R,3R)-2,3-dihydroxybutanedioate, hydrate (1:1:4)

CAS RN

1607431-21-9
Record name Upadacitinib tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607431219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UPADACITINIB TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KCW9IQM02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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